molecular formula C22H19NO4 B2684507 (Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one CAS No. 899392-15-5

(Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2684507
CAS No.: 899392-15-5
M. Wt: 361.397
InChI Key: OMWLWEJRTTUCGC-NDENLUEZSA-N
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Description

(Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran ring through a free radical cyclization cascade, which is known for its efficiency in constructing complex polycyclic benzofuran compounds . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, enhancing the compound’s reactivity.

    Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s biological activity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran compounds.

Scientific Research Applications

(Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its biological activities, such as anti-tumor and antibacterial properties, make it a candidate for drug development and biochemical studies.

    Medicine: The compound’s potential therapeutic effects are being explored for treating various diseases, including cancer and viral infections.

    Industry: Its unique chemical properties make it useful in developing new materials and industrial processes.

Mechanism of Action

The mechanism by which (Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The compound’s antibacterial effects could result from disrupting bacterial cell membranes or interfering with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives, such as:

Uniqueness

What sets (Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

(2Z)-7-[[benzyl(methyl)amino]methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-23(13-15-6-3-2-4-7-15)14-18-19(24)10-9-17-21(25)20(27-22(17)18)12-16-8-5-11-26-16/h2-12,24H,13-14H2,1H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWLWEJRTTUCGC-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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